5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde
Description
5-(1H-Pyrazol-5-yl)thiophene-2-carbaldehyde (CAS: 1015939-92-0) is a heterocyclic aldehyde featuring a thiophene core substituted with a pyrazole moiety at the 5-position and a formyl group at the 2-position. Its molecular formula is C₈H₆N₂OS (MW: 178.21 g/mol), with predicted physicochemical properties including a density of 1.398 g/cm³, boiling point of 442.6°C, and pKa of 12.55 . This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, optoelectronic materials, and coordination polymers.
Properties
IUPAC Name |
5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c11-5-6-1-2-8(12-6)7-3-4-9-10-7/h1-5H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTMFFPAHUERBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CC=NN2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde typically involves the condensation of appropriate pyrazole and thiophene derivatives. One common method includes the reaction of 5-bromo-2-thiophenecarboxaldehyde with pyrazole under basic conditions, followed by purification through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and solvents like dichloromethane.
Major Products
Oxidation: 5-(1H-pyrazol-5-yl)thiophene-2-carboxylic acid.
Reduction: 5-(1H-pyrazol-5-yl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Pharmaceutical Development
This compound is recognized for its role as a key intermediate in the synthesis of novel pharmaceuticals. Its applications include:
- Anti-inflammatory Agents : Research indicates that derivatives of this compound can exhibit anti-inflammatory properties, making them candidates for drug development focused on inflammatory diseases .
- Anticancer Agents : The compound has shown potential in the development of anticancer therapies. Studies suggest that it can interact with specific molecular targets involved in cancer progression, leading to the inhibition of tumor growth .
Material Science
In material science, this compound is utilized for:
- Organic Semiconductors : It plays a significant role in the development of organic semiconductors, which are crucial for electronic devices such as solar cells and transistors. Its electronic properties make it suitable for enhancing the efficiency of these materials .
| Application | Description |
|---|---|
| Organic Semiconductors | Used to create efficient electronic devices |
| Photovoltaic Cells | Enhances performance in solar energy conversion |
Agricultural Chemistry
The compound contributes to agricultural chemistry by:
- Agrochemical Formulation : It is involved in the formulation of effective pesticides and herbicides. These agrochemicals are designed to improve crop yields and protect against pests, thereby supporting sustainable agricultural practices .
Research in Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its applications include:
- Synthesis of Complex Molecules : The compound allows researchers to efficiently synthesize complex molecules with desired properties, which is essential for various chemical research applications.
Case Studies and Research Findings
Several studies highlight the utility of this compound:
- Synthesis of Functionalized Derivatives : A study demonstrated the successful synthesis of functionalized thiophene-based pyrazole amides using this compound as a precursor, showcasing its versatility in creating new chemical entities .
- Biological Activity Assessment : Research investigating its biological activities has revealed potential antimicrobial and anticancer properties, indicating its promise in medicinal chemistry.
Mechanism of Action
The mechanism of action of 5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The specific pathways and targets depend on the context of its application, such as inhibiting enzyme activity in antimicrobial research or binding to receptors in drug development .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
The following table highlights key structural analogues and their properties:
Key Observations:
- Electron-Withdrawing Groups (EWGs): Brominated derivatives (e.g., Compound 3) exhibit higher melting points (124–126°C) due to increased molecular rigidity and halogen bonding .
- Electron-Donating Groups (EDGs): Diphenylamino-substituted DPAPTA shows aggregation-induced emission (AIE), making it suitable for optoelectronic applications .
- Fluorinated Analogues: The trifluoromethyl group in 175202-94-5 enhances lipophilicity and metabolic stability, critical for pharmaceutical intermediates .
Biological Activity
5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde is a compound that combines the structural features of pyrazole and thiophene, which are both known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a thiophene ring attached to a pyrazole moiety with an aldehyde functional group. This unique structure contributes to its reactivity and potential biological applications.
1. Antimicrobial Activity
Research indicates that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties .
- Minimum Inhibitory Concentration (MIC) : Studies have shown that compounds similar to this structure can inhibit various bacterial strains. For instance, one study reported MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| This compound | 0.25 | Staphylococcus aureus |
| Other Pyrazole Derivatives | 0.22 | Staphylococcus epidermidis |
2. Anti-inflammatory Activity
The compound has also been noted for its anti-inflammatory effects . Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines and nitric oxide in various models.
- Mechanism : The anti-inflammatory action may involve the inhibition of cyclooxygenase enzymes or modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathways .
3. Anticancer Activity
The anticancer potential of this compound has been investigated in several studies.
- Cytotoxicity : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating strong antiproliferative activity. For example, one study found IC50 values ranging from 13.36 μM to over 372.34 μM against different cancer cell lines .
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| HuTu80 | 13.36 | High Antiproliferative |
| LNCaP | >372.34 | Moderate |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in microbial resistance or cancer cell proliferation.
- Receptor Binding : It could bind to receptors that modulate inflammatory responses or tumor growth .
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazole derivatives:
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various pyrazole derivatives, including the target compound, showing promising results against resistant bacterial strains .
- Cytotoxicity in Cancer Research : Another study focused on the anticancer properties of pyrazole derivatives, demonstrating significant cytotoxicity against multiple cancer cell lines, reinforcing the need for further investigation into their mechanisms .
Q & A
Basic: What are effective synthetic routes for 5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde?
Answer:
The synthesis of this compound can be approached via:
- Vilsmeier–Haack Reaction : Used to introduce aldehyde groups into heterocyclic frameworks. For example, 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde derivatives are synthesized via this method using 3-methyl-1-aryl-1H-pyrazol-5(4H)-one and POCl₃/DMF .
- Thioacetalization : Reaction with thiols (e.g., propane-1-thiol) under acidic conditions to protect the aldehyde group, followed by deprotection to regenerate the aldehyde .
- Chloromethylation : Reaction with formaldehyde and HCl/ZnCl₂, though this may lead to oligomerization if conditions are not tightly controlled (see FAQ 2) .
Advanced: How to optimize reaction conditions to minimize oligomerization during chloromethylation?
Answer:
During chloromethylation with formaldehyde and ZnCl₂, oligomerization occurs via polycondensation of the aldehyde group with chloromethyl intermediates. To suppress this:
- Control Formaldehyde Equivalents : Use stoichiometric amounts of formaldehyde to limit cross-linking.
- Low Temperatures : Conduct reactions at 0–5°C to slow down polycondensation kinetics.
- Short Reaction Times : Monitor reaction progress via TLC or HPLC to terminate before oligomer formation dominates .
Basic: What spectroscopic and analytical methods confirm the structure of this compound?
Answer:
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M⁺] at m/z 475.0936 for related thiophene-carbaldehyde derivatives) .
- Elemental Analysis : Compare calculated vs. experimental values for C, H, N, and S (e.g., C: 73.34% found vs. 73.39% calc.) .
- NMR/IR : Aldehyde protons appear at δ ~9.8–10.2 ppm in ¹H NMR; carbonyl stretches at ~1650–1700 cm⁻¹ in IR.
Advanced: How to resolve discrepancies between theoretical and experimental elemental analysis data?
Answer:
Discrepancies (e.g., C: 73.34% found vs. 73.39% calc.) may arise from:
- Impurities : Purify via column chromatography or recrystallization.
- Analytical Calibration : Validate instrument calibration using certified reference materials.
- Hydrate Formation : Account for residual water via Karl Fischer titration .
Advanced: What strategies modify the aldehyde group while preserving the pyrazole-thiophene core?
Answer:
- Oxidation : Convert the aldehyde to a carboxylic acid using 30% H₂O₂ in acetic acid, yielding 5-(2-thienylsulfonyl)thiophene-2-carboxylic acid .
- Schiff Base Formation : React with hydrazines (e.g., 4-iodophenylhydrazine) to form hydrazone derivatives for biological testing .
- Thioacetal Protection : Use propane-1,3-dithiol to protect the aldehyde, enabling further functionalization of the heterocyclic rings .
Basic: What safety precautions are essential when handling this compound?
Answer:
Based on structurally similar compounds:
- GHS Hazards : Acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory tract irritation (Category 3) .
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation exposure .
Advanced: How does crystal packing influence physicochemical properties of pyrazole-thiophene derivatives?
Answer:
X-ray crystallography of related compounds (e.g., monoclinic P2₁/c symmetry, β = 91.559°) reveals:
- Intermolecular Interactions : Hydrogen bonding (e.g., O–H⋯O) and π-π stacking stabilize the lattice, affecting solubility and melting points.
- Conformational Rigidity : Planar thiophene-pyrazole systems enhance thermal stability but reduce bioavailability .
Basic: How to prevent oxidation of the thiophene ring during synthesis?
Answer:
- Inert Atmosphere : Use nitrogen/argon to avoid air-mediated oxidation.
- Antioxidants : Add ascorbic acid or BHT to reaction mixtures.
- Low-Temperature Workup : Quench reactions at ≤0°C to minimize radical formation .
Advanced: How to evaluate regioselectivity in electrophilic substitution reactions on the thiophene ring?
Answer:
- Computational Modeling : Use DFT to map electron density (e.g., Fukui indices) and predict attack sites.
- Experimental Probes : Introduce electron-withdrawing/donating groups and monitor reaction outcomes via LC-MS .
Advanced: What in vitro assays assess the bioactivity of this compound and its derivatives?
Answer:
- Antimicrobial Testing : Agar diffusion assays against S. aureus or E. coli for thiophene-pyrazole hybrids .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) to evaluate IC₅₀ values.
- Enzyme Inhibition : Measure binding affinity to targets like cyclooxygenase-2 (COX-2) using fluorescence polarization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
